Methyl-(2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-methylpropanoat

Übersicht

Beschreibung

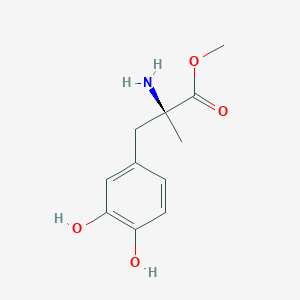

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Bluthochdruck

Alpha-Methyldopa-methylester ist ein zentral wirksamer Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Bluthochdruck eingesetzt wird . Es wirkt, indem es an Alpha (α)-2-Adrenorezeptoren als Agonist bindet, was zur Hemmung des adrenergen neuronalen Ausflusses und zur Reduktion der vasokonstriktiven adrenergen Signale führt . Dies führt zu einer Reduktion des peripheren sympathischen Tonus, wodurch der arterielle Blutdruck und die Herzfrequenz gesenkt werden .

Behandlung von hypertensiven Krisen

Zusätzlich zu seiner Verwendung bei der Behandlung von chronischem Bluthochdruck wird Alpha-Methyldopa-methylester auch zur Behandlung von hypertensiven Krisen eingesetzt . Es ist zu diesem Zweck als intravenöse Injektion erhältlich, was besonders nützlich ist, wenn eine orale Therapie nicht möglich ist .

Verwendung bei Niereninsuffizienz

Die Alpha-2-agonistische Aktivität von Alpha-Methyldopa-methylester ist für hypertensive Personen mit Niereninsuffizienz vorteilhaft, da sie das Herzzeitvolumen oder den renalen Blutfluss überhaupt nicht beeinflusst .

Verwendung in der Schwangerschaft

Alpha-Methyldopa-methylester gilt als sicher für die Anwendung in bestimmten Patientengruppen, wie z. B. Schwangeren . Dies ist besonders wichtig, da viele blutdrucksenkende Medikamente in der Schwangerschaft kontraindiziert sind

Wirkmechanismus

Target of Action

Alpha-Methyldopa methyl ester, also known as Methyldopa, primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure .

Mode of Action

Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . It inhibits adrenergic neuronal output and decreases vasoconstrictor adrenergic signals . By stimulating postsynaptic alpha-adrenergic receptors in the brain’s cardiovascular control centers, methyldopa and its metabolite reduce peripheral sympathetic tone .

Biochemical Pathways

Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It is converted to methyl norepinephrine by the central nervous system in response to an alpha-2 agonistic stimulus . This conversion is a part of the biosynthetic pathway that leads to the synthesis of norepinephrine .

Pharmacokinetics

The plasma half-life of methyldopa is approximately 105 minutes . Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes . These properties impact the bioavailability of the drug and determine the frequency of administration.

Result of Action

The action of methyldopa leads to a decrease in adrenergic outflow, total peripheral resistance, and systemic blood pressure . This results in the lowering of arterial blood pressure and heart rate .

Action Environment

The action, efficacy, and stability of methyldopa can be influenced by various environmental factors. Chronic usage of methyldopa has been linked to mild and temporary rises in serum aminotransferase levels .

Biochemische Analyse

Biochemical Properties

Alpha-Methyldopa methyl ester plays a crucial role in biochemical reactions. It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction with enzymes and proteins significantly influences the biochemical reactions in the body.

Cellular Effects

The effects of alpha-Methyldopa methyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with alpha (α)-2 adrenergic receptors can lead to changes in cell signaling pathways and gene expression .

Molecular Mechanism

Alpha-Methyldopa methyl ester exerts its effects at the molecular level through several mechanisms. It binds to alpha (α)-2 adrenergic receptors, inhibiting the synthesis of norepinephrine by inhibiting tyrosine hydroxylase . The S-enantiomer of alpha-Methyldopa methyl ester is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which converts L-DOPA into dopamine .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of approximately 105 minutes, and its effects can last between 10 to 48 hours .

Metabolic Pathways

Alpha-Methyldopa methyl ester is involved in several metabolic pathways. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase (LAAD)

Transport and Distribution

Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various tissues .

Subcellular Localization

Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various subcellular compartments .

Biologische Aktivität

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, commonly known as methyldopa methyl ester, is a compound with significant biological activity, primarily recognized for its role as an antihypertensive agent. This article presents an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.24 g/mol

- CAS Number : 18181-08-3

Methyldopa is a prodrug that is converted into its active form, methyl norepinephrine, which primarily acts as an agonist at alpha-2 adrenergic receptors. This action results in the following effects:

- Decreased Adrenergic Outflow : By stimulating alpha-2 receptors in the central nervous system, methyldopa reduces sympathetic nervous system activity.

- Lowered Blood Pressure : The reduction in adrenergic outflow leads to decreased total peripheral resistance and systemic blood pressure .

Pharmacokinetics

The pharmacokinetic profile of methyldopa includes:

- Half-life : Approximately 105 minutes.

- Duration of Action : Effects can last between 10 to 48 hours depending on dosage and individual metabolism .

Biological Activity and Effects

The biological activity of methyldopa extends beyond its antihypertensive effects. It has been studied for various cellular and molecular impacts:

- Cellular Effects :

- Neuropharmacological Activity :

Research Findings

Several studies have highlighted the biological activity of methyldopa:

- Antioxidant Properties : Methyldopa has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of methyldopa on different cell lines, indicating varying degrees of cell viability and proliferation inhibition .

Case Studies

- Hypertensive Patients : Clinical trials involving hypertensive patients have demonstrated significant reductions in blood pressure with the administration of methyldopa. These studies typically report a favorable safety profile compared to other antihypertensives .

- Neuroprotective Research : A study investigating the neuroprotective effects of methyldopa in models of Parkinson's disease indicated that it may help mitigate dopaminergic neuron loss through its antioxidant properties .

Comparative Analysis

| Property | Methyldopa | Other Antihypertensives |

|---|---|---|

| Mechanism | Alpha-2 adrenergic agonist | Varies (e.g., ACE inhibitors) |

| Half-life | 105 minutes | Varies |

| Antioxidant Activity | Yes | Limited in some classes |

| Neuroprotective Effects | Yes | Not typically observed |

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJJXIMFTXSEM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939476 | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-08-3 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.